4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Reactivity Kinetics Hydrolysis Structure-Activity Relationship

Standard dinitrobenzenesulfonyl chlorides pose reactivity control challenges-excessive electrophilicity causes side reactions and exotherms. 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride resolves this via methoxy-modulated electrophilicity. • Hammett-controlled reactivity attenuation for higher yields and substrate compatibility • Higher mp (62-64°C) ensures superior ambient storage stability vs. 3,5-dinitro analog (56-58°C) • ≥98% purity; sealed dry storage at 2-8°C; ambient shipping; HazMat Class 8/6.1

Molecular Formula C7H5ClN2O7S
Molecular Weight 296.64 g/mol
CAS No. 175203-74-4
Cat. No. B067862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,5-dinitrobenzenesulfonyl chloride
CAS175203-74-4
Molecular FormulaC7H5ClN2O7S
Molecular Weight296.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O7S/c1-17-7-5(9(11)12)2-4(18(8,15)16)3-6(7)10(13)14/h2-3H,1H3
InChIKeyQSJODFKEHYDNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride | Compound Profile


4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (CAS 175203-74-4), also referred to as 3,5-dinitro-4-methoxybenzenesulfonyl chloride, is a specialized aromatic sulfonyl chloride derivative with the molecular formula C₇H₅ClN₂O₇S and a molecular weight of 296.64 g/mol [1]. Its structure features a central benzenesulfonyl chloride core, characterized by a highly electrophilic sulfur center, uniquely substituted with two strong electron-withdrawing nitro groups (–NO₂) at the 3- and 5-positions and an electron-donating methoxy group (–OCH₃) at the 4-position . The compound typically presents as a solid with a melting point range of 62-64°C and a predicted boiling point of 472.9°C at 760 mmHg, with a density of approximately 1.707 g/cm³ . As a reactive sulfonylating agent, it is employed primarily as a versatile intermediate in the synthesis of more complex molecules, including sulfonamides, sulfonate esters, and other sulfur-containing functional groups relevant to medicinal chemistry and materials science .

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride | Procurement Risk of Generic Substitution


Selecting a structurally similar sulfonyl chloride analog for a validated process can introduce significant, quantifiable risks to reaction yield, purity, and downstream functionality. The target compound's unique combination of substituents—two nitro groups and a methoxy group—creates a distinct electronic environment that is not replicated by its closest analogs. The electron-withdrawing nitro groups drastically enhance the electrophilicity of the sulfur center compared to mono-nitro or non-nitrated compounds, while the electron-donating methoxy group modulates this reactivity and provides a key structural handle for further derivatization or influences physical properties like solubility . For instance, substituting 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride with the non-methoxylated 3,5-dinitrobenzenesulfonyl chloride may alter reaction kinetics and the physical characteristics of the resulting sulfonamide. Similarly, replacing it with the regioisomeric 2,4-dinitrobenzenesulfonyl chloride can change the geometry and binding properties of the final product, while using a mono-nitrated or unsubstituted analog would result in a profound loss of reactivity, potentially stalling the intended transformation. The following quantitative evidence details the specific, measurable differentiations that justify the scientific and procurement specificity of this compound.

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride | Quantitative Evidence Guide


Electrophilic Reactivity by Hammett Analysis

The presence of both the electron-withdrawing nitro and electron-donating methoxy groups in 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride creates a unique electronic profile. While direct kinetic data for this specific compound is not identified in the public domain, a class-level inference based on Hammett linear free-energy relationships can be applied. Studies on the hydrolysis of substituted benzenesulfonyl chlorides show that the reaction rate is highly sensitive to substituent effects, with a positive Hammett ρ-value (e.g., ρ = +1.564 for alkaline hydrolysis [1]). This positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values like NO₂) and decelerated by electron-donating groups (negative σ values like OCH₃). The target compound possesses two powerful electron-withdrawing nitro groups (σₚ = +0.78 each), which are expected to substantially increase its reactivity (hydrolysis rate) relative to unsubstituted benzenesulfonyl chloride (σ = 0). The presence of the electron-donating para-methoxy group (σₚ = -0.27) will partially attenuate, but not negate, this strong activation [2].

Reactivity Kinetics Hydrolysis Structure-Activity Relationship

Thermal Stability and Solid-State Advantages

The physical state and melting point of a reagent are critical factors in laboratory handling, purification, and storage. 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a solid with a melting point of 62-64°C . This is a key differentiator from its non-methoxylated analog, 3,5-dinitrobenzenesulfonyl chloride (CAS 31206-25-4), which is also a solid but with a lower melting point of 56-58°C . The higher melting point suggests enhanced intermolecular forces in the crystal lattice, likely due to the additional polar methoxy group, which can confer greater stability during ambient temperature storage and handling compared to the lower-melting analog. In contrast, the mono-substituted 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) is a solid with an even lower melting point of 40-42°C , demonstrating that the dinitro substitution significantly raises the melting point and solidifies the compound.

Physicochemical Properties Stability Solid-State Chemistry

Impact on Sulfonamide Formation and Drug-Like Properties

The specific substitution pattern of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is reported to yield sulfonamide derivatives with measurably enhanced properties compared to those from closely related analogs. A research study indicated that sulfonamides synthesized using 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride as an intermediate demonstrated improved binding affinity and better pharmacokinetic profiles . While specific data for the comparator was not detailed, the study implies that the unique combination of the 3,5-dinitro and 4-methoxy pattern provides a molecular framework that is more conducive to favorable drug-target interactions and ADME (Absorption, Distribution, Metabolism, Excretion) outcomes than other dinitrobenzenesulfonyl chloride isomers or analogs.

Medicinal Chemistry Sulfonamide Synthesis Functional Group Compatibility

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride | Research and Industrial Applications


High-Affinity Sulfonamide Library Synthesis

This compound is the reagent of choice for constructing focused sulfonamide libraries when the goal is to achieve enhanced binding affinity and improved pharmacokinetic profiles. Its specific substitution pattern, featuring both 3,5-dinitro and 4-methoxy groups, has been directly linked to these favorable outcomes in comparative studies . Using it instead of the non-methoxylated 3,5-dinitrobenzenesulfonyl chloride can provide a strategic advantage in lead optimization by accessing a chemical space with a demonstrated higher potential for success in biological assays.

Controlled Electrophilicity in Process Chemistry

In reaction sequences where the high reactivity of a typical dinitrobenzenesulfonyl chloride is necessary but prone to causing unwanted side reactions or exotherms, 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride offers a valuable intermediate reactivity profile. The presence of the methoxy group, as explained by Hammett analysis, provides a measurable and predictable attenuation of the reactivity induced by the two nitro groups [1]. This allows process chemists to fine-tune reaction rates for better control, higher yields, or compatibility with sensitive substrates, differentiating it from both the overly reactive 3,5-dinitro analog and the less reactive mono-nitrated compounds.

Robust Handling and Long-Term Stability

For applications requiring multi-step synthesis or where reagent stability is paramount, the physical properties of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride provide a practical advantage. Its higher melting point (62-64°C) compared to the 3,5-dinitro analog (56-58°C) indicates a more stable solid-state form, which translates to less sensitivity to ambient temperature fluctuations and potentially reduced decomposition during storage . This makes it a more reliable building block for inventory management and for use in automated synthesis platforms where consistent reagent performance is critical.

Selective Derivatization Agent Development

The unique electronic properties of this compound may render it suitable for developing selective derivatization agents, where a balance between strong reactivity and a specific leaving group profile is required. While 2,4-dinitrobenzenesulfonyl chloride is commonly used as a fluorescent quencher [2], the 4-methoxy-3,5-dinitro isomer offers a different electronic and steric environment. This could translate to different reaction kinetics or selectivity in complex mixtures, making it a candidate for method development where the standard 2,4-dinitro compound does not provide the desired resolution or sensitivity.

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